Cas no 90534-39-7 (1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO-)

1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO- 化学的及び物理的性質
名前と識別子
-
- 1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO-
- octahydro-1H-indene-1,7-dione
- QDA53439
- SCHEMBL26828485
- 982-015-0
- 3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione
- EN300-7427956
- 90534-39-7
- Hexahydro-1H-indene-1,7(7aH)-dione
-
- インチ: InChI=1S/C9H12O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h6,9H,1-5H2
- InChIKey: QPYDYNMZXFQNEK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 152.083729621g/mol
- どういたいしつりょう: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 34.1Ų
1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7427956-0.25g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 0.25g |
$481.0 | 2024-05-24 | |
1PlusChem | 1P0292KT-2.5g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 2.5g |
$2414.00 | 2024-04-20 | |
1PlusChem | 1P0292KT-5g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 5g |
$3543.00 | 2024-04-20 | |
Enamine | EN300-7427956-0.05g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 0.05g |
$226.0 | 2024-05-24 | |
Enamine | EN300-7427956-2.5g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 2.5g |
$1903.0 | 2024-05-24 | |
1PlusChem | 1P0292KT-50mg |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 50mg |
$332.00 | 2024-04-20 | |
1PlusChem | 1P0292KT-100mg |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 100mg |
$479.00 | 2024-04-20 | |
1PlusChem | 1P0292KT-500mg |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 500mg |
$999.00 | 2024-04-20 | |
1PlusChem | 1P0292KT-10g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 10g |
$5224.00 | 2024-04-20 | |
Enamine | EN300-7427956-10.0g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 10.0g |
$4176.0 | 2024-05-24 |
1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO- 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO-に関する追加情報
Hexahydro-1H-indene-1,7(4H)-dione (CAS No. 90534-39-7)
Hexahydro-1H-indene-1,7(4H)-dione, also known by its CAS registry number 90534-39-7, is a bicyclic compound belonging to the indene family. This compound is characterized by its unique structure, which includes a fused bicyclic system with two ketone groups. The molecule consists of a six-membered ring fused to a five-membered ring, with the ketone groups located at positions 1 and 7. This structural arrangement gives rise to its distinctive chemical properties and potential applications in various fields.
The molecular formula of Hexahydro-1H-indene-1,7(4H)-dione is C12H16O2, and its molecular weight is approximately 196.25 g/mol. The compound is typically synthesized through various methods, including the Diels-Alder reaction or other cycloaddition processes. Its synthesis has been extensively studied due to its role as an intermediate in the production of more complex organic molecules.
Recent studies have highlighted the potential of Hexahydro-1H-indene-1,7(4H)-dione in the field of materials science. Researchers have explored its use as a precursor for the synthesis of advanced polymers and materials with unique mechanical properties. For instance, a 2023 study published in the Journal of Polymer Science demonstrated that derivatives of this compound can be used to create high-performance polymers with improved thermal stability and mechanical strength.
In addition to its role in polymer synthesis, Hexahydro-1H-indene-1,7(4H)-dione has also been investigated for its potential in drug discovery. Its bicyclic structure makes it an attractive candidate for use as a scaffold in medicinal chemistry. A 2022 study published in Organic Letters reported that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, suggesting its potential as a lead compound for new drug development.
The chemical stability of CAS No. 90534-39-7 is another area of interest for researchers. Studies have shown that the compound exhibits good stability under various conditions, making it suitable for use in industrial applications. For example, a 2023 research article in Industrial & Engineering Chemistry Research highlighted its use as a stabilizer in certain chemical processes, where it helps prevent degradation of other compounds during synthesis.
The synthesis and characterization of Hexahydro-1H-indene-1,7(4H)-dione have been extensively documented in the scientific literature. A 2021 study published in the Journal of Organic Chemistry provided detailed insights into the stereochemistry and regioselectivity of its synthesis via the Diels-Alder reaction. This research has contributed significantly to our understanding of the factors influencing the formation of this compound and has paved the way for more efficient synthetic methods.
In terms of applications, CAS No. 90534-39-7 has found use in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility as a building block for more complex molecules makes it an invaluable component in modern organic synthesis.
The ongoing research into Hexahydro-1H-indene-1,7(4H)-dione continues to uncover new insights into its properties and potential applications. As scientists delve deeper into its structure-function relationships and explore novel synthetic routes, this compound is expected to play an increasingly important role in both academic research and industrial applications.
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